molecular formula C12H14N2S B12616119 C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-88-6

C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B12616119
CAS No.: 885280-88-6
M. Wt: 218.32 g/mol
InChI Key: FUUVBSWBFQQFOW-UHFFFAOYSA-N
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Description

C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a 3-ethyl-phenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with 3-Ethyl-phenyl Group: The thiazole ring is then subjected to a Friedel-Crafts alkylation reaction with 3-ethyl-benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methylamine Group: The final step involves the nucleophilic substitution of the thiazole ring with methylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl group, potentially leading to the formation of dihydrothiazoles or reduced phenyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methylamine group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles, reduced phenyl derivatives.

    Substitution: Various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • C-[2-(3-Methyl-phenyl)-thiazol-4-YL]-methylamine
  • C-[2-(3-Propyl-phenyl)-thiazol-4-YL]-methylamine
  • C-[2-(3-Isopropyl-phenyl)-thiazol-4-YL]-methylamine

Uniqueness

C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine is unique due to the presence of the 3-ethyl-phenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

885280-88-6

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

[2-(3-ethylphenyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C12H14N2S/c1-2-9-4-3-5-10(6-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3

InChI Key

FUUVBSWBFQQFOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC(=CS2)CN

Origin of Product

United States

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